Ethyl 2-amino-5-bromoisonicotinate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-amino-5-bromoisonicotinate and related compounds involves complex chemical processes. For instance, 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) has been utilized in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and excellent yields (Li-peng & Xu Cheng, 2000).
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-5-bromoisonicotinate and its analogs has been studied using various methods. For example, the molecular structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester has been analyzed, revealing crystallographic parameters and insights into its geometric configuration (B. D. Patel et al., 2013).
Chemical Reactions and Properties
Detailed studies on the chemical reactions and properties of ethyl 2-amino-5-bromoisonicotinate-like compounds include the investigation of their reactivity and bonding configurations. For instance, the base-pairing configurations in purine-pyrimidine hydrogen-bonded complexes provide insights into the interactions and chemical properties of such compounds (F. Mazza et al., 1969).
Physical Properties Analysis
The physical properties of ethyl 2-amino-5-bromoisonicotinate and related compounds can be understood through studies like the crystal structure analysis of analogs. For instance, the crystal structure of ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provides valuable data on its physical characteristics (L. Minga, 2005).
Chemical Properties Analysis
Analyzing the chemical properties of ethyl 2-amino-5-bromoisonicotinate involves exploring its reactivity and stability. Research on compounds like Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate offers insights into their polarized electronic structures and chemical properties (J. Cobo et al., 2008).
Scientific Research Applications
Summary of the Application
“Ethyl 2-amino-5-bromoisonicotinate” has been used in the synthesis of compounds tested for their antibacterial effectiveness against ESBL-producing Escherichia coli ST405 and Methicillin-Resistant Staphylococcus aureus (MRSA) pathogens .
Methods of Application or Experimental Procedures
The compound was created using Fischer esterification and tested against the ESBL- E. coli ST 405 and MRSA pathogens . Two patients’ blood samples were taken, and the BACTEC/Alert system was used to process them. On blood and MacConkey agar, the positive samples were subcultured and incubated aerobically at 37 °C. Using the VITEK 2 compact system, the isolates were subjected to isolate identification and MIC. MLST of the ESBL- E. coli was performed by PCR .
Results or Outcomes
The study found that the compound showed antibacterial effectiveness against the ESBL- E. coli ST 405 and MRSA pathogens .
Antibacterial Research
Summary of the Application
“Ethyl 2-amino-5-bromoisonicotinate” has been used in the synthesis of compounds tested for their antibacterial effectiveness against ESBL-producing Escherichia coli ST405 and Methicillin-Resistant Staphylococcus aureus (MRSA) pathogens .
Methods of Application or Experimental Procedures
The compound was created using Fischer esterification and tested against the ESBL- E. coli ST 405 and MRSA pathogens . Two patients’ blood samples were taken, and the BACTEC/Alert system was used to process them. On blood and MacConkey agar, the positive samples were subcultured and incubated aerobically at 37 °C. Using the VITEK 2 compact system, the isolates were subjected to isolate identification and MIC. MLST of the ESBL- E. coli was performed by PCR .
Results or Outcomes
The study found that the compound showed antibacterial effectiveness against the ESBL- E. coli ST 405 and MRSA pathogens .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and disposing of contents/container to an approved waste disposal plant (P501) .
properties
IUPAC Name |
ethyl 2-amino-5-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPCNYWTZSYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609266 |
Source
|
Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-bromoisonicotinate | |
CAS RN |
1214374-01-2 |
Source
|
Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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